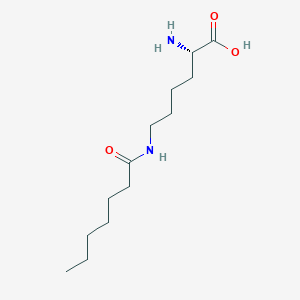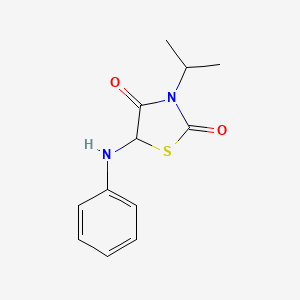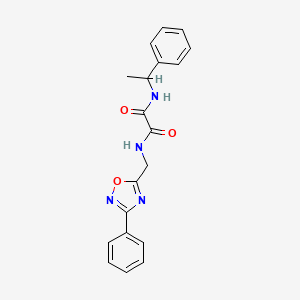
H-赖氨酸(庚酰)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This enzyme is known for its ability to degrade heparin and heparan sulfate, which are glycosaminoglycans involved in numerous biological processes.
科学研究应用
(2S)-2-Amino-6-(heptanoylamino)hexanoic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, (2S)-2-Amino-6-(heptanoylamino)hexanoic acid is used to study the structure and function of glycosaminoglycans. By degrading heparin and heparan sulfate, researchers can analyze the resulting oligosaccharides to gain insights into the complex structures of these molecules.
Biology
In biological research, (2S)-2-Amino-6-(heptanoylamino)hexanoic acid is employed to investigate the roles of heparin and heparan sulfate in various biological processes. This includes studying their involvement in cell signaling, cell adhesion, and tissue development.
Medicine
(2S)-2-Amino-6-(heptanoylamino)hexanoic acid has significant potential in medical research, particularly in the development of anticoagulant therapies. By degrading heparin, (2S)-2-Amino-6-(heptanoylamino)hexanoic acid can be used to control and reverse the anticoagulant effects of heparin-based drugs, providing a valuable tool for managing bleeding complications in clinical settings.
Industry
In the industrial sector, (2S)-2-Amino-6-(heptanoylamino)hexanoic acid is used in the production of low molecular weight heparins, which are widely used as anticoagulant drugs. The enzyme’s ability to selectively degrade heparin makes it an essential component in the manufacturing process of these therapeutic agents.
作用机制
Target of Action
H-Lys(Heptanoyl), also known as N6-heptanoyl-L-lysine or HepoK, is a lipoamino acid (LAA) used in the synthesis of modified peptides with increased lipophilicity It’s known that hepok can be genetically encoded for the extension of protein half-life in vivo .
Mode of Action
It’s known that hepok, as a lipoamino acid, can increase the lipophilicity of peptides . This property may enhance the interaction of these peptides with lipid membranes, potentially influencing their transport, localization, and interactions with other biomolecules.
Biochemical Pathways
For instance, lysine residues in proteins undergo a wide range of reversible post-translational modifications (PTMs), which can regulate enzyme activities, chromatin structure, protein-protein interactions, protein stability, and cellular localization .
Result of Action
It’s known that hepok can be genetically encoded for the extension of protein half-life in vivo . This suggests that HepoK may influence protein stability and turnover, potentially affecting various cellular processes regulated by these proteins.
Action Environment
Factors such as ph and organic carbon have been found to affect the accumulation of similar compounds, n-acyl-homoserine lactones (ahls), in certain environments . These factors may similarly influence the action and stability of HepoK.
生化分析
Biochemical Properties
N6-heptanoyl-L-lysine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to significantly promote the growth and activity of microorganisms, enhance protein synthesis, and inhibit polysaccharide production .
Cellular Effects
N6-heptanoyl-L-lysine influences cell function in various ways. It has been shown to control nitrite nitrogen accumulation, thereby effectively managing the balance of nitrogen in cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of N6-heptanoyl-L-lysine involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of N6-heptanoyl-L-lysine change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
N6-heptanoyl-L-lysine is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
N6-heptanoyl-L-lysine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
准备方法
Synthetic Routes and Reaction Conditions
(2S)-2-Amino-6-(heptanoylamino)hexanoic acid is typically produced through genetic engineering techniques. The gene encoding (2S)-2-Amino-6-(heptanoylamino)hexanoic acid is inserted into a suitable bacterial host, such as Escherichia coli, which then expresses the enzyme. The expression and purification of (2S)-2-Amino-6-(heptanoylamino)hexanoic acid involve several steps, including the use of specific promoters to drive gene expression, induction of protein production, and purification using affinity chromatography .
Industrial Production Methods
In an industrial setting, the production of (2S)-2-Amino-6-(heptanoylamino)hexanoic acid involves large-scale fermentation processes. The bacterial cultures are grown in bioreactors under controlled conditions to optimize the yield of the enzyme. After fermentation, the enzyme is extracted and purified using techniques such as ultrafiltration and chromatography to ensure high purity and activity .
化学反应分析
Types of Reactions
(2S)-2-Amino-6-(heptanoylamino)hexanoic acid primarily undergoes enzymatic reactions, specifically the cleavage of glycosidic bonds in heparin and heparan sulfate. This enzymatic activity results in the depolymerization of these glycosaminoglycans into smaller oligosaccharides.
Common Reagents and Conditions
The enzymatic reactions involving (2S)-2-Amino-6-(heptanoylamino)hexanoic acid typically require specific buffer conditions to maintain enzyme stability and activity. Common reagents include Tris-HCl buffer, calcium chloride, and sodium chloride. The reactions are usually carried out at physiological pH and temperature to mimic the natural conditions under which the enzyme operates.
Major Products Formed
The primary products formed from the enzymatic reactions of (2S)-2-Amino-6-(heptanoylamino)hexanoic acid are oligosaccharides derived from the depolymerization of heparin and heparan sulfate. These oligosaccharides have various biological activities and can be further analyzed for their potential therapeutic applications.
相似化合物的比较
(2S)-2-Amino-6-(heptanoylamino)hexanoic acid is unique in its ability to specifically degrade heparin and heparan sulfate. Similar enzymes include heparinase I and heparinase II, which also degrade glycosaminoglycans but have different substrate specificities and cleavage patterns.
List of Similar Compounds
Heparinase I: Degrades heparin and heparan sulfate but with different cleavage sites compared to (2S)-2-Amino-6-(heptanoylamino)hexanoic acid.
Heparinase II: Also degrades heparin and heparan sulfate but has a broader substrate specificity than (2S)-2-Amino-6-(heptanoylamino)hexanoic acid.
Chondroitinase: Degrades chondroitin sulfate, another type of glycosaminoglycan, but does not act on heparin or heparan sulfate.
(2S)-2-Amino-6-(heptanoylamino)hexanoic acid’s specificity for heparin and heparan sulfate, along with its unique cleavage pattern, distinguishes it from these other enzymes and highlights its potential for targeted applications in research and industry.
属性
IUPAC Name |
(2S)-2-amino-6-(heptanoylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-2-3-4-5-9-12(16)15-10-7-6-8-11(14)13(17)18/h11H,2-10,14H2,1H3,(H,15,16)(H,17,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPVNXBAKZBUIK-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NCCCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)NCCCC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2449640.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)pentanamide](/img/structure/B2449644.png)
![2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2449648.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449649.png)

![[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride](/img/structure/B2449654.png)
![3,5-dimethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B2449655.png)
![4-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2449656.png)
![(E)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2449657.png)
![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2449658.png)
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2449659.png)
![(2Z)-2-[4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2449662.png)
